molecular formula C15H22N2O2 B249328 N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide

N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide

Cat. No. B249328
M. Wt: 262.35 g/mol
InChI Key: VINDQQPTKXLUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, also known as MPHP, is a chemical compound that belongs to the class of synthetic cathinones. It is a popular research chemical that has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is not fully understood, but it is believed to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating effects observed.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulating effects. However, it can also produce negative effects, such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has several advantages for use in lab experiments, including its potent stimulating effects and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and addiction, and the lack of long-term safety data.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, including further exploration of its potential therapeutic applications, the development of safer and more effective analogs, and the investigation of its long-term effects on the brain and body. Additionally, more research is needed to understand the mechanisms of action and potential risks associated with N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide use.
In conclusion, N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a unique chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. While its stimulating effects and potential therapeutic applications make it an attractive research chemical, it is important to continue studying its mechanisms of action and potential risks to ensure its safe and responsible use in scientific research.

Synthesis Methods

N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide can be synthesized through various methods, including reductive amination, Friedel-Crafts acylation, and Mannich reaction. However, the most commonly used method is reductive amination, which involves the reaction of 4-methoxyphenylacetone with piperidine and sodium borohydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain pure N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been widely used in scientific research due to its potential applications in various fields, including pharmacology, toxicology, and neuroscience. It has been studied for its effects on the central nervous system, including its ability to act as a psychostimulant and produce euphoria, increased energy, and heightened alertness. It has also been studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.

properties

Product Name

N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)

InChI Key

VINDQQPTKXLUTB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.